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Compound of Interest

Compound Name:
7-Bromo-4,4-dimethyl-3,4-

dihydroquinolin-2(1H)-one

Cat. No.: B1286710 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) and a detailed synthesis

protocol for the specific compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are

not readily available in reviewed public domain literature and chemical databases. This guide

will therefore provide a detailed analysis of the structurally related compound, 7-Bromo-3,4-

dihydro-2H-isoquinolin-1-one, as an illustrative example to showcase the characterization and

synthetic methodology relevant to this class of molecules.

Illustrative Compound: 7-Bromo-3,4-dihydro-2H-
isoquinolin-1-one
This section details the available spectroscopic data and a reported synthesis for 7-Bromo-3,4-

dihydro-2H-isoquinolin-1-one. This information is presented to provide insight into the expected

spectral characteristics and synthetic pathways for similar bromo-dihydroquinolinone and

isoquinolinone cores.

Spectroscopic Data Summary
The following tables summarize the reported quantitative spectroscopic data for 7-Bromo-3,4-

dihydro-2H-isoquinolin-1-one.
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Table 1: ¹H NMR Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.35 br. s. 1H - NH

7.08-7.17 m 1H - Ar-H

6.98-7.06 m 1H - Ar-H

6.95 d 1H 1.98 Ar-H

2.93 t 2H 7.59 CH₂

2.49-2.68 m 2H - CH₂

Solvent: Chloroform-d, Spectrometer Frequency: 400 MHz.[1]

Table 2: Mass Spectrometry Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Ion m/z

[M+H]⁺ 226, 228

The presence of two signals with an approximate 1:1 intensity ratio is characteristic of a

monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]

Note: Detailed ¹³C NMR and IR spectroscopic data for this specific analogue were not available

in the cited sources.

Experimental Protocols
The following section outlines the synthetic procedure for 7-Bromo-3,4-dihydro-2H-isoquinolin-

1-one.
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Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-
one[1]
Starting Material: 6-Bromo-2,3-dihydro-1H-inden-1-one

Procedure:

A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic

acid (15 mL, 231 mmol) in dichloromethane (30 mL) was prepared and cooled to 0 °C.

Sodium azide (0.431 g, 6.63 mmol) was added slowly to the cooled solution.

The reaction mixture was stirred for 15 hours at room temperature.

The reaction was then carefully quenched with a 1 M aqueous sodium hydroxide solution (50

mL).

The aqueous layer was extracted with dichloromethane (3 x 50 mL).

The combined organic layers were washed sequentially with water (20 mL) and brine (20

mL).

The organic phase was dried over anhydrous sodium sulfate and concentrated under

reduced pressure.

The resulting residue was purified by column chromatography using a gradient elution of

hexane-ethyl acetate (from 90:10 to pure ethyl acetate).

The final product, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, was obtained as a white solid

(650 mg, 61% yield).

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a novel chemical compound.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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